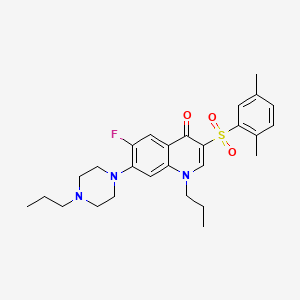
3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinoline derivatives are synthesized through various routes, including condensation, cyclization, and fluorination reactions. For instance, derivatives similar to the specified compound have been obtained through starting materials like 3-(trifluoromethyl)quinoxalin-2(1H)-one, leading to a range of substituted quinoxalines (Didenko et al., 2015). These processes often involve steps like sulfonylation and alkylation, crucial for introducing specific functional groups into the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using techniques such as Raman spectroscopy, crystallography, and density functional theory (DFT). For example, Geesi et al. (2020) reported on the synthesis and structure of a novel quinazolin-4(3H)-one derivative, detailed by Raman analysis and single crystal X-ray crystallography, demonstrating the compound's monoclinic system and space group (Geesi et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including sulfonation, arylation, and cyclization. These reactions are fundamental for modifying the compound's chemical properties, such as enhancing its reactivity or introducing new functional groups. For instance, Murugesan et al. (2021) synthesized a quinoline derivative and characterized it through spectroscopic methods and DFT calculations, revealing insights into its reactive sites for electrophilic and nucleophilic attacks (Murugesan et al., 2021).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical and biological systems. Techniques like crystallography provide detailed information on the compound's structure, influencing its physical behavior and interaction with other molecules.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, including antibacterial and antifungal activities. These properties are influenced by the compound's molecular structure, specifically the substitution pattern on the quinoline ring. The synthesis and functional evaluation of quinoline derivatives have shown their potential in developing new therapeutic agents with specific biological activities (Jung et al., 2001).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Quinoline derivatives have been synthesized and evaluated for their antibacterial activities, particularly against gram-positive bacteria. For example, a series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids demonstrated significant antibacterial properties, with specific derivatives exhibiting potent activity (J. Jung, S. Baek, & O. Park, 2001). This indicates the potential of quinoline derivatives in addressing bacterial infections.
Cytotoxic and Anticancer Properties
Quinoline derivatives bearing a 1,2,4-triazole or benzotriazole moiety have been explored for their in vitro cytotoxicity against human tumor cell lines. Certain compounds within this class showed pronounced cancer cell growth inhibitory effects, suggesting their promise as anticancer agents (Martyna Korcz, F. Sa̧czewski, P. Bednarski, & A. Kornicka, 2018).
Materials Science Applications
In materials science, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized for fuel-cell applications, demonstrate high proton conductivity and mechanical properties, suggesting their utility in fuel-cell membranes (Byungchan Bae, K. Miyatake, & M. Watanabe, 2009).
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN3O3S/c1-5-9-29-11-13-30(14-12-29)24-17-23-21(16-22(24)28)27(32)26(18-31(23)10-6-2)35(33,34)25-15-19(3)7-8-20(25)4/h7-8,15-18H,5-6,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAVXFLFZZUOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)CCC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

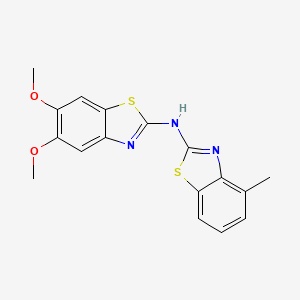
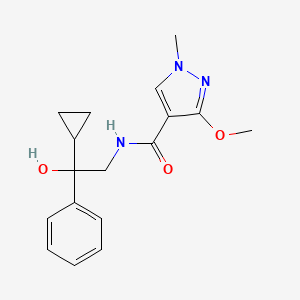
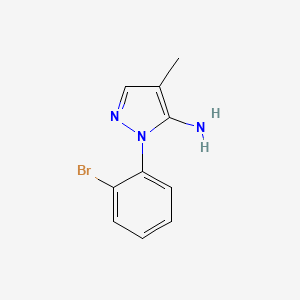
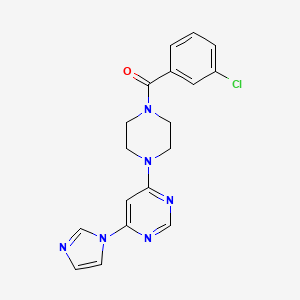
![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)
![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)
![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)
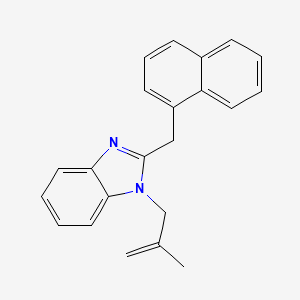
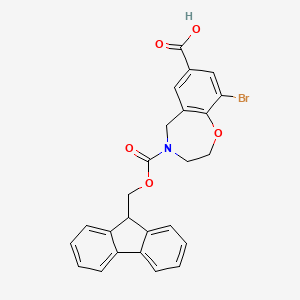
![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)
![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)